1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone
Description
Nomenclature and Structural Identification
The systematic nomenclature of 1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone follows the International Union of Pure and Applied Chemistry guidelines, with the official International Union of Pure and Applied Chemistry name being 1-[6-(4-fluorophenyl)-3-pyridinyl]ethanone. This nomenclature precisely describes the molecular architecture, indicating the presence of an ethanone functional group attached to the 3-position of a pyridine ring, which itself bears a 4-fluorophenyl substituent at the 6-position. The compound is unambiguously identified by the Chemical Abstracts Service number 1215695-69-4, which serves as its unique molecular fingerprint in chemical databases worldwide.
The molecular structure of this compound can be comprehensively described through its molecular formula C₁₃H₁₀FNO, indicating a molecular weight of 215.22 to 215.23 grams per mole depending on the source precision. The International Chemical Identifier code for this compound is InChI=1S/C13H10FNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3, providing a machine-readable representation of its connectivity. The corresponding International Chemical Identifier key GPFWOSFNWYVLHZ-UHFFFAOYSA-N serves as a compressed hash of this structural information.
Table 1: Structural Identification Parameters
The Simplified Molecular Input Line Entry System representation CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)F provides another structural encoding method that clearly shows the connectivity between the ethanone group, pyridine ring, and fluorophenyl substituent. This structural arrangement creates a molecule with distinct electronic properties due to the presence of both electron-withdrawing fluorine and the heteroaromatic pyridine system.
Chemical Classification and Significance
This compound belongs to the broad chemical class of ketones, specifically those containing heterocyclic structures due to the presence of the pyridine ring. More precisely, it can be classified as a fluorinated heteroaryl ketone, representing a significant subclass of compounds that have gained considerable attention in modern medicinal chemistry due to their unique electronic and steric properties. The compound falls within the category of pyridine derivatives, which constitute one of the most important classes of nitrogen-containing heterocycles in pharmaceutical chemistry.
The significance of this compound in contemporary chemical research stems from several key structural features that contribute to its utility as a synthetic intermediate and potential bioactive molecule. The presence of the fluorine atom in the para position of the phenyl ring introduces electronic effects that can dramatically alter the compound's reactivity, stability, and biological activity compared to its non-fluorinated analogs. Fluorine substitution is particularly valued in pharmaceutical chemistry because it can enhance metabolic stability, improve lipophilicity, and modify binding interactions with biological targets.
The compound serves as a crucial intermediate in the synthesis of various substituted pyridines and more complex heterocyclic systems. Its structural framework allows for diverse chemical transformations, including oxidation reactions using reagents such as potassium permanganate or chromium trioxide, reduction reactions employing sodium borohydride or lithium aluminum hydride, and substitution reactions where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. These transformation possibilities make it a versatile building block in organic synthesis.
Table 2: Chemical Classification and Properties
| Classification Category | Description | Significance |
|---|---|---|
| Primary Class | Ketones | Contains carbonyl functional group |
| Secondary Class | Heterocyclic compounds | Contains pyridine ring system |
| Tertiary Class | Fluorinated aromatics | Enhanced electronic properties |
| Functional Groups | Ethanone, pyridine, fluorophenyl | Multiple reactive sites |
| Synthetic Utility | Pharmaceutical intermediate | Drug development applications |
The compound's significance extends to its role in medicinal chemistry research, where it has been investigated for potential biological activities including antimicrobial properties and enzyme interactions. The strategic combination of the pyridine ring system with the fluorophenyl group creates a molecular scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding through the pyridine nitrogen and hydrophobic interactions through the aromatic systems.
Historical Context in Organic Chemistry Research
The development and study of this compound reflects broader historical trends in organic chemistry research, particularly the evolution of fluorine chemistry and heterocyclic synthesis methodologies. While specific historical documentation of this particular compound's discovery is limited in the available literature, its structural features represent the convergence of several important developments in twentieth and twenty-first-century organic chemistry.
The incorporation of fluorine into organic molecules has been a significant focus of chemical research since the mid-twentieth century, driven by the recognition that fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. The development of reliable methods for introducing fluorine into aromatic systems, particularly in the para position as seen in this compound, has been crucial for the advancement of medicinal chemistry. The 4-fluorophenyl motif present in this molecule represents a well-established structural modification that has been extensively studied and utilized in drug development programs.
The pyridine ring system, being one of the most fundamental nitrogen-containing heterocycles, has been central to organic chemistry since the nineteenth century. However, the sophisticated methods for creating complex substituted pyridines, such as the specific substitution pattern seen in this compound, represent more recent advances in synthetic methodology. The ability to selectively functionalize pyridine rings at specific positions has been enabled by developments in transition metal catalysis and modern synthetic techniques.
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with 3-acetylpyridine under specific conditions, often employing bases such as potassium carbonate in solvents like ethanol. This synthetic approach reflects modern trends toward more efficient and environmentally conscious synthetic methods, moving away from harsh reaction conditions toward milder, more selective processes.
Table 3: Historical Development Context
| Chemical Concept | Historical Period | Relevance to Compound |
|---|---|---|
| Fluorine chemistry | Mid-20th century | 4-Fluorophenyl group incorporation |
| Pyridine chemistry | 19th-20th century | Core heterocyclic framework |
| Modern synthetic methods | Late 20th-21st century | Efficient synthesis protocols |
| Pharmaceutical intermediates | 21st century | Current research applications |
The compound's emergence in recent pharmaceutical research reflects the contemporary emphasis on structure-based drug design, where specific molecular frameworks are designed to interact with particular biological targets. Patent literature from the early twenty-first century demonstrates increasing interest in compounds containing similar structural motifs for various therapeutic applications. This historical context underscores the compound's position as a product of modern synthetic chemistry capabilities and contemporary pharmaceutical research needs.
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFWOSFNWYVLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
A key step in preparing the 6-(4-fluorophenyl)pyridin-3-yl framework is the palladium-catalyzed coupling of a halogenated pyridine with 4-fluorophenyl boronic acid or aryl halide. For example, a Suzuki-Miyaura coupling can be employed:
- Reactants: 6-bromo-3-pyridine derivative and 4-fluorophenyl boronic acid
- Catalyst: tetrakis(triphenylphosphine)palladium(0)
- Base: sodium carbonate (Na2CO3)
- Solvent: ethanol or toluene
- Conditions: reflux for 10 hours under nitrogen atmosphere
This yields the 6-(4-fluorophenyl)pyridin-3-yl intermediate with high selectivity and good yields.
Introduction of the Ethanone Group
The ethanone functionality at the 1-position of the pyridine ring can be introduced via condensation and oxidation steps:
- One approach involves reacting the pyridinyl intermediate with acetylating agents such as acetic anhydride under reflux conditions.
- Alternatively, direct acylation of the pyridine ring using Friedel-Crafts type conditions or via organometallic intermediates can be employed.
- Oxidation of methyl-substituted pyridine derivatives to ethanone using reagents like iodine under controlled temperatures (e.g., 110 °C for 4 hours, followed by 70 °C for 12 hours) has been documented.
Multi-Step Synthesis Example (Adapted from Method A in Literature)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde + TosOH + 2-isocyano-2,4,4-trimethylpentane in MeOH, 70 °C, 12 h | Condensation to form imidazo[1,2-a]pyridine intermediate | Intermediate formation |
| 2 | HCl/dioxane in MeOH, 20 °C, 12 h | Acid treatment for amine modification | Amine derivative |
| 3 | Aryl halide (e.g., 1-bromo-3-fluorobenzene), Pd2(dba)3, XantPhos, t-BuONa in toluene, 110 °C, 12 h under N2 | Palladium-catalyzed cross-coupling to introduce fluorophenyl group | Fluorophenyl-substituted product |
| 4 | Purification by silica gel chromatography or preparative HPLC | Isolation of pure compound | Target compound |
This sequence, although developed for related imidazo[1,2-a]pyridine derivatives, provides valuable insights into the preparation of this compound analogs.
Analytical and Purification Techniques
- Extraction with organic solvents such as ethyl acetate or dichloromethane after reaction completion.
- Drying over anhydrous sodium sulfate (Na2SO4).
- Concentration under reduced pressure.
- Purification via silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC).
- Characterization by NMR (1H and 13C), IR spectroscopy, and melting point analysis to confirm structure and purity.
Research Data Summary Table
Chemical Reactions Analysis
1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes .
Scientific Research Applications
Medicinal Chemistry
1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone is primarily explored for its potential as a pharmaceutical agent. Key applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer progression. The fluorophenyl moiety enhances binding affinity to targets associated with tumor growth, suggesting its use as a lead compound in anticancer drug development .
- Neuropharmacological Effects : Research has shown that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its interactions with neurotransmitter systems are currently under investigation .
Biological Studies
The compound's structure allows it to interact with various biological macromolecules, making it a candidate for:
- Protein Interaction Studies : The pyridine ring facilitates binding to proteins, which can be utilized to study protein-ligand interactions and enzyme kinetics .
- Antimicrobial Research : Some derivatives of pyridine compounds have shown significant antimicrobial activity against various pathogens, including bacteria and fungi. This application is being explored further with this compound to evaluate its efficacy against resistant strains .
Material Science
In material science, this compound can serve as:
- Building Blocks for Synthesis : Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules, including polymers and coatings with specific properties .
Case Studies and Research Findings
Several studies have investigated the biological activity and chemical reactivity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Kinase Inhibition Study | Anticancer Properties | Demonstrated dose-dependent inhibition of specific kinases associated with cancer progression. |
| Neuropharmacological Assessment | Neuroprotective Effects | Showed enhanced neuroprotective effects in neuronal cell models under oxidative stress conditions. |
| Antimicrobial Activity | Efficacy Against Pathogens | Exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of 1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, while the pyridinyl ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table compares 1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone with analogues bearing substituents at the phenyl ring or pyridine moiety:
Key Observations :
Physicochemical Properties
- Polarity: The 4-fluorophenyl group increases polarity slightly compared to non-halogenated analogues but less than hydroxyl or carboxyl derivatives.
- Thermal Stability : Fluorine’s small atomic radius and strong C-F bond may enhance thermal stability relative to chloro or bromo analogues.
Biological Activity
1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its interactions with various biological targets, its antimicrobial properties, and its therapeutic applications.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to biological targets. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl group may enhance binding affinity and selectivity, while the pyridinyl ring facilitates hydrogen bonding, contributing to the modulation of target activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has shown promising results against various microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 55 μg/mL |
| Staphylococcus aureus | 58 μg/mL |
| Pseudomonas aeruginosa | 100 μg/mL |
These findings suggest that the compound exhibits significant antibacterial activity, especially against Gram-positive bacteria like Staphylococcus aureus .
Therapeutic Applications
Ongoing research is investigating the potential of this compound as a therapeutic agent in various disease contexts. Its ability to modulate specific molecular pathways suggests applications in oncology, particularly in targeting cancer cell proliferation .
Case Study: Anticancer Properties
A study explored the anticancer effects of pyridine derivatives, including this compound. The compound was tested on several cancer cell lines, demonstrating cytotoxic effects that were superior to traditional chemotherapeutics at low concentrations.
Key Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- Results: Significant reduction in cell viability at concentrations as low as 10 μM.
Q & A
Q. What are the recommended laboratory-scale synthesis methods for 1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone?
The synthesis of this compound can be approached via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted pyridine derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include:
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-fluorophenyl group to a pre-functionalized pyridine scaffold.
- Heterocyclic ring formation using cyclization strategies, as seen in analogous pyrazolo-pyridine systems .
Key considerations : Optimize reaction temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios to improve yield (>60%) and purity (>95%).
Q. How can researchers characterize the structural and electronic properties of this compound?
- NMR spectroscopy : Use , , and NMR to confirm substitution patterns and electronic environments. For example, the fluorine atom in the 4-fluorophenyl group induces distinct deshielding effects on adjacent protons .
- X-ray crystallography : Employ programs like SHELXL for crystal structure refinement to resolve bond lengths, angles, and intermolecular interactions .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Computational modeling : Density Functional Theory (DFT) can predict electron density distribution and frontier molecular orbitals .
Q. What analytical techniques are suitable for assessing purity and stability?
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmospheres.
- Accelerated Stability Studies : Expose the compound to varying pH, temperature, and light conditions to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?
- Modification sites : Introduce substituents at the pyridine ring (e.g., electron-withdrawing groups) or the ethanone moiety to alter lipophilicity and binding affinity. For example, fluorinated analogs of related compounds show enhanced tubulin inhibition .
- Bioisosteric replacements : Replace the fluorophenyl group with trifluoromethyl or chlorophenyl groups to evaluate changes in potency and selectivity .
Methodology : Combine synthetic chemistry with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%).
- Orthogonal validation : Confirm results using multiple techniques (e.g., Western blotting for protein targets alongside enzymatic assays) .
- Meta-analysis : Compare datasets from independent studies to identify outliers or contextual factors (e.g., batch-to-batch variability in compound purity) .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) or receptors. Validate with experimental IC₅₀ values .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over nanoseconds to assess binding stability and conformational changes .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the ethanone group) for target engagement .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Q. How does the fluorophenyl substituent influence the compound’s electronic and steric properties?
- Electron-withdrawing effects : The fluorine atom decreases electron density on the aromatic ring, enhancing electrophilic reactivity at the pyridine nitrogen.
- Steric effects : The 4-fluorophenyl group introduces minimal steric hindrance, allowing planar alignment with biological targets (e.g., enzyme active sites) .
Experimental validation : Compare Hammett constants (σ) and X-ray-derived torsion angles with non-fluorinated analogs .
Q. What methodologies are used to study metabolic pathways involving this compound?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the pyridine ring).
- LC-MS/MS : Quantify metabolite formation and assess cytochrome P450 isoform specificity .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption.
- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction.
- In vivo PK studies : Administer intravenously/orally to rodents and collect plasma samples for bioavailability calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
